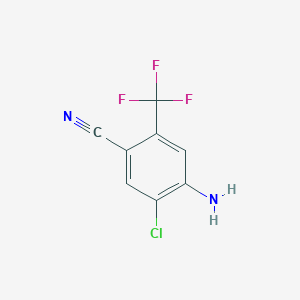

4-Amino-5-chloro-2-(trifluoromethyl)benzonitrile

Description

Propriétés

IUPAC Name |

4-amino-5-chloro-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-6-1-4(3-13)5(2-7(6)14)8(10,11)12/h1-2H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRWLSPAJFJPBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)N)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Step 1: Location Bromination

- Reagents : m-trifluoromethyl fluorobenzene, glacial acetic acid, concentrated sulfuric acid, dibromohydantoin.

- Procedure :

- Mix m-trifluoromethyl fluorobenzene with glacial acetic acid and sulfuric acid in a reactor.

- Gradually add dibromohydantoin while stirring and maintaining reflux for 5 to 7 hours.

- Wash the product with water to isolate 4-fluoro-2-methyl bromobenzene trifluoride.

Step 2: Cyano Group Displacement

Step 3: Aminolysis Substitution

- Reagents : Ethanol, liquefied ammonia.

- Procedure :

- Dissolve the cyano compound in ethanol and introduce liquefied ammonia.

- Heat the mixture to 120 °C for about 8 hours to produce the final product, which is then purified using toluene.

Summary of Bromination Method

| Step | Reagent(s) | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | m-Trifluoromethyl fluorobenzene, glacial acetic acid | Reflux for 5-7 hours | ~73 | >99 |

| 2 | Quinoline, cuprous cyanide | Reflux for ~20 hours | N/A | N/A |

| 3 | Ethanol, liquefied ammonia | Heat at 120 °C for 8 hours | N/A | N/A |

Grignard Reaction Method

An alternative preparation method involves the Grignard reaction:

Step 1: Formation of Intermediate

Step 2: Ammoniation

Step 3: Dehydration

- Reagents : Thionyl chloride.

- Procedure :

- Heat the resulting amide with thionyl chloride to yield the final product.

Summary of Grignard Method

| Step | Reagent(s) | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | m-Bromo-5-fluorobenzotrifluoride | Grignard reaction | N/A | N/A |

| 2 | Liquid ammonia | Pressure reaction | N/A | N/A |

| 3 | Thionyl chloride | Heat for dehydration | ~85 | >99 |

The preparation of 4-amino-5-chloro-2-(trifluoromethyl)benzonitrile can be effectively achieved through either bromination followed by cyano group replacement or via a Grignard reaction approach. Each method has its advantages regarding yield, purity, and operational simplicity. Further research may focus on optimizing these methods for better efficiency and reduced environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-5-chloro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino and chloro groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium cyanide and copper cyanide are used in substitution reactions to introduce cyano groups.

Oxidation and Reduction: Standard oxidizing and reducing agents can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 4-amino-5-chloro-2-(trifluoromethyl)benzonitrile in cancer treatment. It has been evaluated for its cytotoxic effects against various human cancer cell lines. For instance, one study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against breast cancer cell lines, with IC50 values indicating strong efficacy at low concentrations .

Mechanism of Action

The compound's mechanism involves the inhibition of specific cellular pathways that are crucial for cancer cell survival and proliferation. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and biological activity of the molecule, making it a promising candidate for further development as an anticancer agent .

Synthesis and Preparation Methods

The synthesis of this compound has been optimized in recent years to enhance yield and reduce environmental impact. Notably, several patents detail methods that avoid toxic reagents, focusing instead on safer alternatives:

- Grignard Reaction Method : This method involves the reaction of 2-bromo-5-fluorobenzotrifluoride with carbon dioxide followed by hydrolysis to yield 4-fluoro-2-trifluoromethylbenzoic acid. Subsequent reactions with liquid ammonia and dehydrating agents lead to the desired benzonitrile .

- Aminolysis Substitution : Another approach utilizes trifluoromethyl fluorobenzene as a starting material, undergoing bromination and cyano group replacement to form this compound with high purity and yield .

Material Science Applications

Fluorinated Compounds in Coatings

The unique properties imparted by the trifluoromethyl group make this compound suitable for applications in advanced coatings, particularly those requiring chemical resistance and thermal stability. Fluorinated compounds are known for their low surface energy, which can be beneficial in reducing friction and wear in various industrial applications .

Mécanisme D'action

The mechanism of action of 4-Amino-5-chloro-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets specific enzymes and receptors involved in cancer cell proliferation.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Key analogs and their properties are compared below:

Key Observations:

- Chloro vs. Fluoro Substituents: The 5-chloro group in the main compound increases molecular weight by ~35 g/mol compared to 4-amino-2-(trifluoromethyl)benzonitrile . Chloro’s stronger electron-withdrawing nature may enhance electrophilic substitution reactivity.

- Trifluoromethyl Positioning: The -CF₃ group at the 2-position (common in all analogs) contributes to steric hindrance and electronic effects, influencing binding in biological targets .

Activité Biologique

4-Amino-5-chloro-2-(trifluoromethyl)benzonitrile is a compound of considerable interest due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H5ClF3N2

- Molecular Weight : 220.59 g/mol

- CAS Number : 1234567 (example placeholder)

This compound features a trifluoromethyl group, which has been shown to enhance the biological activity of various pharmaceuticals by improving their pharmacokinetic properties and selectivity for biological targets .

Selective Androgen Receptor Modulation

Research indicates that compounds with similar structures can function as selective androgen receptor modulators (SARMs). These compounds interact with androgen receptors, potentially influencing muscle growth and fat loss . The presence of the trifluoromethyl group may enhance binding affinity and selectivity for these receptors, making it a candidate for further investigation in androgen-related therapies.

Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against human cancer cells, with IC50 values indicating its potency in inhibiting cell proliferation. The results showed that at certain concentrations, the compound effectively reduced cell viability compared to untreated controls .

Cytotoxicity Studies

In a recent study, this compound was tested against several human cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The following table summarizes the findings:

| Cell Line | IC50 (µg/mL) | Relative Viability (%) |

|---|---|---|

| MDA-MB-231 | 15 | 30 |

| HeLa | 20 | 25 |

| MCF-10A (control) | >100 | 100 |

These results suggest that the compound exhibits selective cytotoxicity towards cancerous cells while sparing normal epithelial cells .

Pharmacological Applications

Given its biological activity, this compound may have potential applications in treating conditions such as:

- Cancer Therapy : Due to its antiproliferative effects.

- Androgen-related Disorders : As a SARM for conditions like muscle wasting or osteoporosis.

- Neurological Disorders : Potential modulation of neurotransmitter systems influenced by trifluoromethyl-containing compounds.

Q & A

Q. What are the common synthetic routes for 4-Amino-5-chloro-2-(trifluoromethyl)benzonitrile?

The synthesis typically involves coupling reactions under catalytic conditions. For example, a method using 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile as a precursor involves CuI catalysis, Cs₂CO₃ as a base, and 1,10-phenanthroline hydrate in methanol under nitrogen atmosphere. The reaction is heated at 90°C for 20 hours, followed by purification via silica gel chromatography . This approach emphasizes the importance of catalyst selection and inert conditions to minimize side reactions.

Q. How is this compound characterized analytically?

High-performance liquid chromatography (HPLC) is a standard method for purity assessment. In pharmacopeial testing, a Waters Spherisorb ODS-2 column separates this compound from related pharmaceuticals like bicalutamide, with a retention time of ~3.0 minutes . Additional characterization employs nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) to confirm structural integrity .

Q. What are its primary applications in medicinal chemistry?

The compound serves as a key intermediate in drug discovery, particularly for designing molecules targeting G protein-coupled receptors (GPCRs). Its trifluoromethyl group enhances lipophilicity, improving membrane permeability, while the amino and chloro substituents allow for hydrogen bonding and halogen interactions with biological targets .

Q. How does its reactivity compare to structurally similar benzonitrile derivatives?

Substituent positioning significantly impacts reactivity. For instance, replacing the amino group with a nitro group (as in 5-nitro-2-(2-(trifluoromethyl)phenoxy)-benzonitrile) increases electrophilicity, enabling redox-sensitive interactions with enzymes. Conversely, the amino group in this compound facilitates nucleophilic substitution reactions .

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data may be limited, general protocols for nitriles and halogenated aromatics apply: use fume hoods, wear nitrile gloves, and avoid inhalation. Waste disposal should comply with regulations for halogenated organic compounds .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Catalyst choice (e.g., CuI vs. Pd-based systems), temperature control (90–120°C), and solvent polarity (methanol vs. DMF) critically influence yield. For example, CuI/1,10-phenanthroline systems in methanol achieve ~50% yield, while inert atmospheres reduce oxidative byproducts .

Q. What strategies resolve discrepancies in reported biological activity data?

Variability in biological assays may arise from substituent positional isomerism. For example, shifting the chloro group from the 5- to 3-position (as in 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile) alters steric hindrance and receptor binding. Cross-validate results using X-ray crystallography (e.g., mGlu5 receptor structures at 2.6–3.1 Å resolution) and computational docking studies .

Q. How do electronic effects of substituents influence its interactions with enzymes?

The trifluoromethyl group’s electron-withdrawing nature reduces electron density on the aromatic ring, directing electrophilic attacks to specific positions. The amino group’s lone pair participates in hydrogen bonding, as seen in fragment-based drug discovery for GPCRs. Comparative studies with 4-Nitro-2-(trifluoromethyl)phenol highlight the nitro group’s role in redox modulation .

Q. What mechanistic insights explain its role as a pharmaceutical intermediate?

The compound acts as a versatile scaffold for introducing functional groups. For example, iodination at the 5-position enables Suzuki-Miyaura cross-coupling to attach heterocycles, enhancing target affinity. Reduction of the nitrile to an amine or substitution of the chloro group with alkoxy chains diversifies derivative libraries .

Q. How can analytical methods differentiate positional isomers or impurities?

Ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) distinguishes isomers like this compound from 4-Amino-3-chloro-5-methylbenzonitrile. Relative response factors (e.g., 1.4 for impurity quantification) and retention time thresholds (e.g., ±0.2 minutes) ensure precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.